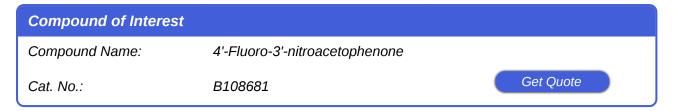


Application Note: Synthesis of 4'-Fluoro-3'nitroacetophenone via Electrophilic Aromatic Substitution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile handle for further functionalization, particularly the introduction of amino groups. **4'-Fluoro-3'-nitroacetophenone** is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for various pharmaceutical agents.[1] This application note provides a detailed protocol for the synthesis of **4'-fluoro-3'-nitroacetophenone** from 4-fluoroacetophenone through electrophilic aromatic substitution using a nitrating mixture of nitric acid and sulfuric acid.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂+). The aromatic ring of 4-fluoroacetophenone, acting as a nucleophile, attacks the nitronium ion. The acetyl and fluoro groups are ortho-, para-directing; however, the steric hindrance from the acetyl group favors the substitution at the position ortho to the fluorine atom and meta to the acetyl group. A subsequent deprotonation of the carbocation intermediate by a weak base (such as water or bisulfate ion) restores the aromaticity of the ring, yielding the final product, **4'-fluoro-3'-nitroacetophenone**.



Experimental Protocol Materials and Equipment

- 4-Fluoroacetophenone (Reagent grade, ≥98%)
- Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ethyl Acetate (EtOAc, ACS grade)
- Hexane (ACS grade)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water (H₂O)
- Ice
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beakers
- Separatory funnel
- Rotary evaporator
- Column chromatography setup (silica gel, 100-200 mesh)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, acid-resistant gloves)



Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid (approx. 4-5 mL per gram of starting material) with stirring in an ice bath, maintaining the temperature at 0-5 °C.
- Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid (approx. 1-2 mL per gram of starting material) while cooling in an ice bath.
- Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4fluoroacetophenone over a period of 30-40 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of byproducts.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.
- Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the agueous layer).
- Washing: Combine the organic layers and wash sequentially with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a
 hexane-ethyl acetate gradient as the eluent to afford 4'-fluoro-3'-nitroacetophenone as a
 solid.

Data Presentation



Parameter	Value
Reactants	
4-Fluoroacetophenone	1.0 eq
Concentrated Nitric Acid	1.0-1.2 eq
Concentrated Sulfuric Acid	Varies (see protocol)
Reaction Conditions	
Temperature	0-5 °C
Reaction Time	1-2 hours
Product	
Product Name	4'-Fluoro-3'-nitroacetophenone
Appearance	Off-white to light brown solid
Melting Point	47-51 °C
Characterization Data	
¹H NMR (CDCl₃)	See spectrum details below
¹³ C NMR (CDCl₃, Predicted)	See spectrum details below
FTIR (KBr)	See spectrum details below
Mass Spectrum (Predicted)	See spectrum details below

Characterization Data

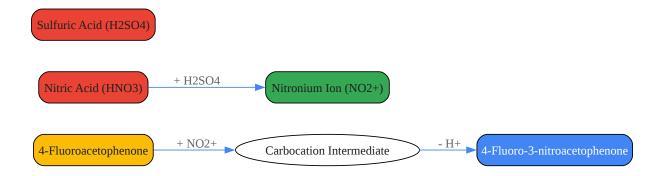
- ¹H NMR (400 MHz, CDCl₃): δ 8.58 (dd, J=7.2, 2.4 Hz, 1H), 8.24 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 7.39 (t, J=8.8 Hz, 1H), 2.64 (s, 3H).
- ¹³C NMR (Predicted): δ 195.5 (C=O), 159.0 (d, J=265 Hz, C-F), 136.0 (C-NO₂), 133.0 (d, J=10 Hz, C-H), 128.0 (d, J=3 Hz, C-H), 118.0 (d, J=22 Hz, C-H), 134.0 (d, J=5 Hz, C-C=O), 26.5 (CH₃).



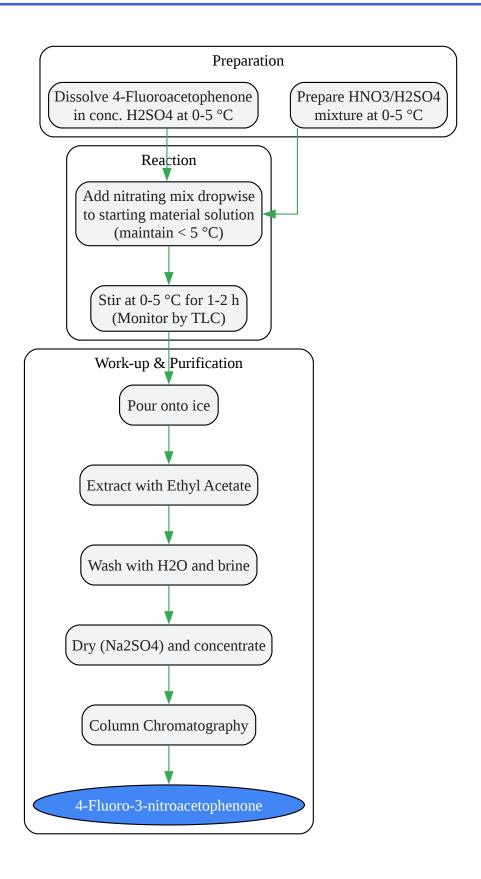
- FTIR (KBr, cm⁻¹): 3100 (Ar C-H stretch), 1690 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1250 (C-F stretch).
- Mass Spectrum (EI, Predicted): m/z 183 (M⁺), 168 ([M-CH₃]⁺), 138 ([M-NO₂]⁺), 123 ([M-NO₂-CH₃]⁺), 95 ([C₆H₄F]⁺).[2]

Visualizations









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References

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